1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound exhibits significant biological activity and has been the focus of various synthetic and medicinal chemistry studies. Its structure incorporates a pyrrole and pyrimidine moiety, which are known for their diverse pharmacological properties.
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile can be classified as:
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves several key steps:
The reaction conditions often require:
Industrial methods may utilize continuous flow chemistry to enhance efficiency and scalability .
The molecular formula of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile is with a molecular weight of 249.23 g/mol. The structure can be described as follows:
Property | Value |
---|---|
CAS Number | 127945-76-0 |
IUPAC Name | 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI Key | YTXJFKGPFBCZAQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
The compound can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1H-Pyrrolo(2,3-d)pyrimidine involves its interaction with specific biological targets. This interaction can modulate various pathways within cells, potentially leading to therapeutic effects such as:
Further studies are required to elucidate the precise molecular targets and pathways involved in its action .
The compound exhibits several notable physical properties:
Key chemical properties include:
Relevant analytical techniques for characterization include Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography .
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile has several scientific applications:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 36548-09-1
CAS No.: 541506-71-2
CAS No.: 501131-87-9